REACTION_CXSMILES
|
C([O:3][C:4]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:12]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[CH:11]=1)=[O:5])C.[OH-].[Na+].Cl>>[C:4]([CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:12]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[CH:11]=1)([OH:5])=[O:3] |f:1.2|
|
Name
|
3-(4-ethoxycarbonylbutyl)-N-(3-pyridyl)-indole
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CCCCC1=CN(C2=CC=CC=C12)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 95° for 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
triturated with acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCCCC1=CN(C2=CC=CC=C12)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |